Chemical structure and molecular formula of N-(2-amino-5-chlorophenyl)acetamide
Chemical structure and molecular formula of N-(2-amino-5-chlorophenyl)acetamide
Technical Monograph: N-(2-amino-5-chlorophenyl)acetamide
Part 1: Executive Technical Summary
N-(2-amino-5-chlorophenyl)acetamide (Molecular Formula: C₈H₉ClN₂O ) is a critical di-functionalized aromatic intermediate used primarily in the synthesis of fused heterocyclic pharmacophores, specifically benzimidazoles and quinazolinones .[1]
Structurally, it consists of a 4-chloro-1,2-diaminobenzene core where the nitrogen at position 1 is protected as an acetamide, leaving the amine at position 2 free for nucleophilic attack. This regiochemical arrangement is vital for directing the formation of 6-substituted benzimidazoles, preventing the formation of isomeric mixtures common in the alkylation of symmetric diamines.
Part 2: Molecular Identity & Physicochemical Profile[1]
The following data summarizes the core physical and chemical identifiers for the molecule.
| Property | Data / Descriptor |
| IUPAC Name | N-(2-amino-5-chlorophenyl)acetamide |
| Common Synonyms | 4-Chloro-2-acetamidoaniline; N-Acetyl-4-chloro-o-phenylenediamine |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| CAS Registry Number | 2835-06-5 (Isomer specific) |
| Physical State | Crystalline Solid (Needles from ethanol) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~14 (Amide nitrogen) |
Part 3: Synthetic Pathways & Process Chemistry
The synthesis of N-(2-amino-5-chlorophenyl)acetamide requires a regioselective approach to ensure the acetyl group is installed on the correct nitrogen.[1] Direct acetylation of 4-chloro-1,2-diaminobenzene often yields a mixture of isomers. Therefore, the Nitro-Reduction Route is the industry standard for high-purity synthesis.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthesis from commercially available 2-nitro-5-chloroaniline.
Detailed Protocol: The Nitro-Reduction Method
This protocol minimizes defluorination/dechlorination side reactions often seen with catalytic hydrogenation of halogenated aromatics.[1]
Reagents:
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Precursor: N-(2-nitro-5-chlorophenyl)acetamide (prepared via acetylation of 2-nitro-5-chloroaniline).[1]
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Reductant: Iron powder (325 mesh).[1]
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Electrolyte: Ammonium Chloride (NH₄Cl).[1]
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Solvent: Ethanol/Water (3:1 v/v).[1]
Step-by-Step Methodology:
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Charge: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 0.05 mol of N-(2-nitro-5-chlorophenyl)acetamide in 150 mL of Ethanol.
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Activation: Add a solution of NH₄Cl (0.25 mol) in 50 mL water. Heat the mixture to 70°C.
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Reduction: Portion-wise, add activated Iron powder (0.20 mol) over 30 minutes. The reaction is exothermic; maintain temperature below 85°C to prevent violent boiling.[1]
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Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.[1]
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Work-up: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.
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Isolation: Concentrate the filtrate under reduced pressure to 20% volume. Pour into ice-water (200 mL). The product precipitates as an off-white solid.[1][2]
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Purification: Recrystallize from Ethanol/Water to yield N-(2-amino-5-chlorophenyl)acetamide (Yield: ~85-90%).[1]
Part 4: Structural Characterization (Spectroscopy)
Verification of the structure relies on distinguishing the amide proton from the amine protons and confirming the substitution pattern on the benzene ring.
| Technique | Expected Signals / Diagnostic Peaks | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.05 (s, 3H) | Methyl group of the acetamide (-NHCOCH ₃).[1] |
| δ 5.10 (br s, 2H) | Free amine protons (-NH ₂).[1] Disappears on D₂O shake. | |
| δ 9.35 (s, 1H) | Amide proton (-NH Ac).[1] Downfield shift due to H-bonding. | |
| δ 6.6 - 7.5 (m, 3H) | Aromatic protons.[1] AMX pattern typical for 1,2,4-trisubstituted benzene. | |
| IR (KBr) | 3200 - 3400 cm⁻¹ | Doublet stretch for primary amine (-NH₂).[1] |
| 1660 cm⁻¹ | Strong Carbonyl (C=O) stretch (Amide I band).[1] |
Part 5: Applications in Pharmacophore Construction
The primary utility of N-(2-amino-5-chlorophenyl)acetamide is its ability to undergo cyclodehydration to form benzimidazoles.[1] This transformation is driven by the nucleophilic attack of the free amine (position 2) onto the carbonyl carbon of the acetamide group (position 1).[1]
Cyclization Pathway (DOT Visualization)
Figure 2: Mechanism of cyclization to form the benzimidazole core.
Significance: This reaction yields 6-chloro-2-methylbenzimidazole (often mislabeled as 5-chloro due to tautomerism in the unsubstituted imidazole ring). This scaffold is a bioisostere found in various anthelmintic drugs (e.g., Triclabendazole analogs) and antiviral agents.[1]
Part 6: References
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Synthesis of Phenylenediamine Derivatives:
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Benzimidazole Cyclization Mechanisms:
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Spectral Data Verification:
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Process Chemistry of Nitro Reduction:
